2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole is a chemical compound characterized by the presence of a bromine atom and a tert-butyldimethylsilyloxy group attached to a thiazole ring. Thiazoles are heterocyclic compounds that incorporate both sulfur and nitrogen atoms, known for their diverse biological and chemical properties. This compound is primarily recognized for its utility in synthetic organic chemistry and its applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands .
The compound is cataloged with the CAS Number 2172221-65-5, indicating its unique identification in chemical databases. It has a molecular weight of 384.41 g/mol, which is significant for calculating dosages and understanding its behavior in reactions.
The synthesis of 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole typically begins with 4-(tert-butyldimethylsilyloxy)thiazole as the starting material. The key steps include:
In an industrial context, batch production methods are employed to ensure consistency and quality control. Reaction conditions are optimized for large-scale production, utilizing automated systems for precise control over parameters such as temperature and reaction time.
The molecular structure of 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole features a thiazole ring substituted with a bromine atom and a tert-butyldimethylsilyloxy group. The presence of these substituents influences the compound's reactivity and interaction with biological targets.
2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole can participate in various chemical reactions:
Common reagents used include:
The mechanism by which 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole exerts its effects varies based on its application. In drug discovery contexts, it may function as an enzyme inhibitor by binding to an enzyme's active site, thereby obstructing its activity. The specific molecular targets and pathways depend on the biological context and intended application of the compound .
Relevant data includes:
2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole finds applications across various scientific fields:
Bromination of the thiazole ring represents a critical step in synthesizing 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole. The electron-deficient nature of the thiazole heterocycle dictates specific reactivity patterns, with electrophilic substitution preferentially occurring at the C5 position, followed by C2 when using standard brominating agents. For the target compound, direct bromination at the C4 position presents significant challenges due to the electron-donating nature of the hydroxymethyl group and its steric bulk when protected. Commercial data reveals that regioisomeric separation is often required, as evidenced by the distinct CAS numbers for 2-bromo-4-substituted (CAS: 936691-31-5) [2] and 4-bromo-2-substituted (CAS: 204513-55-3) [4] analogs, highlighting the specificity demanded in pharmaceutical synthesis.
Modern approaches favor directed ortho-metalation (DoM) strategies or halogen-exchange reactions on pre-functionalized thiazoles. The use of N-bromosuccinimide (NBS) in aprotic solvents enables moderate yields at C2, while lithium-halogen exchange at C2 followed by quenching with bromine sources allows precise introduction at C4. Comparative studies indicate that bromination before silyl protection reduces side reactions, as the unprotected hydroxymethyl group can be temporarily converted to a non-coordinating ester to prevent undesirable coordination with electrophilic brominating agents. Industrial-scale processes typically employ continuous flow reactors for bromination steps to enhance safety profiles when handling hazardous reagents [3] [7].
Table 1: Bromination Position Control Strategies in Thiazole Chemistry
Bromination Method | Positional Preference | Yield Range | Key Advantage |
---|---|---|---|
NBS in DMF | C5 > C2 | 45-60% | Mild conditions |
Br₂ in Acetic Acid | C2/C4 mixtures | 30-50% | Low cost |
LDA/BrCN | Directed C4 functionalization | 65-75% | High regioselectivity |
Halogen Exchange | C2 or C4 specific | 70-85% | Positional purity |
The tert-butyldimethylsilyl (TBS) group serves as the protecting group of choice for the hydroxymethyl functionality in thiazole intermediates due to its optimal balance between steric bulk and stability under diverse reaction conditions. Synthesis typically begins with 4-(hydroxymethyl)thiazole, where the hydroxyl group is protected using TBSCl (tert-butyldimethylsilyl chloride) in the presence of imidazole or DMAP catalysts in anhydrous DMF. This reaction proceeds with >90% conversion at room temperature within 2-4 hours, producing the intermediate 4-((tert-butyldimethylsilyloxy)methyl)thiazole. The TBS group’s resilience is demonstrated by its stability during subsequent bromination reactions, with only minimal deprotection (<5%) observed under electrophilic bromination conditions [2] [4].
Deprotection protocols utilize fluoride-based reagents such as tetra-n-butylammonium fluoride (TBAF) in THF or pyridine/HF complexes. Kinetic studies reveal complete deprotection occurs within 30 minutes at 0°C using 1.1 equivalents of TBAF. Critical to process optimization is the finding that acidic workup conditions (pH 5-6) prevent thiazole ring decomposition during deprotection. For large-scale production, the TBS-protected bromothiazole demonstrates excellent storage stability when maintained under inert atmosphere at 2-8°C, as recommended by suppliers [4]. Alternative silyl groups (TIPS, TBDPS) have been evaluated but offer no significant advantages while increasing molecular weight and cost [4].
Table 2: Silyl Protecting Group Performance Comparison
Protecting Group | Deprotection Reagent | Stability to Bromination | Relative Cost | Steric Bulk |
---|---|---|---|---|
TBS (tert-butyldimethylsilyl) | TBAF, HF-pyridine | High | Moderate | Medium |
TBDPS (tert-butyldiphenylsilyl) | TBAF, HF-pyridine | Very High | High | Large |
TIPS (triisopropylsilyl) | TBAF, HF-pyridine | High | High | Very Large |
TES (triethylsilyl) | Acetic acid, TBAF | Low-Moderate | Low | Small |
The presence of the bromine atom at C2 and the sterically encumbered silyloxymethyl group at C4 creates distinctive electronic and steric environments that enable site-specific transformations. The C2-bromine displays exceptional reactivity in cross-coupling reactions, functioning as the preferred site for palladium-catalyzed Suzuki, Stille, and Negishi couplings. Computational studies indicate the bromine at C2 has a calculated bond dissociation energy 8-10 kcal/mol lower than alkyl bromides, explaining its superior reactivity. Meanwhile, the C4 position becomes electronically deactivated toward electrophilic substitution but remains amenable to directed ortho-lithiation strategies when using strong bases such as LDA at -78°C.
Metal-halogen exchange at C2 using iPrMgCl·LiCl or n-BuLi generates a transient organometallic species that can be quenched with electrophiles (aldehydes, DMF, disulfides) to yield functionalized derivatives while preserving the silyl-protected alcohol. This intermediate displays enhanced thermal stability compared to analogous non-silylated species, enabling reactions at -40°C rather than the -78°C typically required. The steric bulk of the TBS group prevents significant nucleophilic addition at C4 or C5 positions, providing inherent regiocontrol. These properties make the compound an essential building block for pharmaceutical synthesis, particularly in the construction of PAR4 inhibitors and hemoglobin modulators where specific substitution patterns are critical [5] [6] [9].
Scale-up of 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole presents multifaceted engineering challenges. The cryogenic conditions (-40°C to -78°C) required for regioselective metalation and halogen exchange steps demand specialized reactor systems with efficient heat transfer capabilities. Industrial producers address this through continuous flow technology where reaction times are precisely controlled through residence time in microchannel reactors, significantly improving temperature management compared to batch processes. Purification represents another critical bottleneck, as the target compound and its synthetic precursors show limited crystallinity, necessitating chromatographic separation on silica gel with hexane/ethyl acetate mixtures (typically 8:1 to 4:1 v/v). This purification challenge directly impacts production costs, with commercial pricing at approximately R$4,305.60 per 250mg (approximately $17.50 USD per milligram) reflecting these processing difficulties [2].
Siloxane byproduct formation during both protection and deprotection steps constitutes a significant impurity profile challenge. At scales above 100g, siloxane dimers can accumulate to 8-12% without optimized reaction stoichiometry and mixing efficiency. Process chemistry innovations have addressed this through phase-transfer catalysis (using Aliquat 336) during silylation, reducing siloxane formation to <2%. Final isolation typically employs distillation under high vacuum (0.1-0.5 mmHg) for the liquid product, though decomposition remains problematic above 120°C, necessitating careful temperature control. These cumulative factors—cryogenic requirements, chromatographic purification, and thermal sensitivity—currently limit batch sizes to <5kg in current industrial practice despite growing demand from pharmaceutical developers [2] [4].
Table 3: Industrial Production Challenges and Mitigation Strategies
Production Challenge | Traditional Approach | Advanced Mitigation Strategy | Scale Achieved |
---|---|---|---|
Cryogenic Reactions | Batch reactor with external cooling | Continuous flow microreactors | 3-5 kg/day |
Siloxane Impurities | Excess reagents | Phase-transfer catalysis | >90% purity at 2kg scale |
Purification Difficulties | Column chromatography | Simulated moving bed chromatography | 90% recovery at 1kg |
Thermal Decomposition | Low-temperature distillation | Short-path molecular distillation | 85% recovery at 3kg |
Moisture Sensitivity | Standard drying equipment | Pervaporation membranes for solvent drying | Water content <50 ppm |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1